molecular formula C13H17NO5 B2903736 diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate CAS No. 2137933-75-4

diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate

Cat. No.: B2903736
CAS No.: 2137933-75-4
M. Wt: 267.281
InChI Key: MODDYKSCQDMAJI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate can be compared with similar compounds like:

  • Diethyl 2-methyl-2-(6-oxo-1H-pyridin-2-yl)propanedioate
  • Diethyl 2-methyl-2-(6-oxo-1H-pyridin-4-yl)propanedioate

These compounds share similar structures but differ in the position of the keto group on the pyridine ring. This difference can lead to variations in their chemical reactivity and biological activity, highlighting the uniqueness of this compound .

Properties

IUPAC Name

diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-4-18-11(16)13(3,12(17)19-5-2)9-6-7-10(15)14-8-9/h6-8H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODDYKSCQDMAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C1=CNC(=O)C=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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